

Application Notes and Protocols for the Experimental Determination of Pyroxene Melting Relations

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Compound of Interest

Compound Name: *pyroxene*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyroxenes are a crucial group of rock-forming inosilicate minerals found in a wide array of igneous and metamorphic rocks on Earth and other terrestrial planets.^[1] Understanding their melting behavior under various pressure and temperature conditions is fundamental to modeling magmatic processes, the evolution of planetary interiors, and for applications in materials science, including the development of novel ceramics and glasses. The melting relations of **pyroxenes**, specifically the solidus (the temperature at which melting begins) and liquidus (the temperature at which the material is completely molten), are key parameters that constrain the generation, differentiation, and crystallization of magmas in the Earth's crust and mantle.^{[2][3]}

These application notes provide an overview of the high-pressure, high-temperature experimental techniques used to determine **pyroxene** melting relations and offer detailed protocols for conducting such experiments.

Experimental Techniques

The determination of mineral melting points at high pressure requires specialized apparatus capable of simultaneously generating and maintaining extreme temperature and pressure

conditions.^[4] The primary instruments used for studying **pyroxene** melting relations are the piston-cylinder apparatus, the multi-anvil press, and the laser-heated diamond anvil cell.

Piston-Cylinder Apparatus

The piston-cylinder apparatus is a widely used device for experiments in the pressure range of 0.3 to 5 GPa, corresponding to depths within the Earth's crust and uppermost mantle.^{[4][5][6]} It uses a hydraulic press to drive a piston into a cylinder containing the sample assembly.^{[7][8]} The sample is typically encapsulated in a noble metal (e.g., platinum, gold, or silver) and surrounded by a pressure medium (like NaCl, MgO, or Pyrex glass) and a graphite furnace for heating.^{[5][9][10]} Temperatures are monitored using a thermocouple placed near the sample.^{[9][10]} This technique is well-suited for determining the melting curves of **pyroxenes** at crustal and shallow upper mantle conditions.

Multi-Anvil Press

For pressures corresponding to the Earth's upper mantle and transition zone (up to ~26 GPa), the multi-anvil press is the instrument of choice.^{[11][12][13][14]} This apparatus uses a set of nested anvils (typically 6 outer and 8 inner cubic anvils) to compress a ceramic octahedron that acts as the pressure medium.^{[13][15]} The sample and a furnace are contained within this octahedron. The large sample volume and stable temperature control make the multi-anvil press ideal for detailed phase equilibria studies, including determining the compositions of coexisting solid and liquid phases.^{[4][13]}

Laser-Heated Diamond Anvil Cell (LH-DAC)

To investigate melting relations at the extreme conditions of the lower mantle and core-mantle boundary (pressures from ~15 to over 100 GPa), the laser-heated diamond anvil cell is employed.^{[16][17][18][19]} This device uses two brilliant-cut diamonds to compress a tiny sample contained within a gasket. The sample is heated to thousands of degrees by a high-power laser beam passing through the transparent diamonds.^{[17][18]} Temperature is measured pyrometrically, and pressure is often determined using a pressure standard (like ruby fluorescence) included with the sample. The LH-DAC allows for in-situ observation of melting and is crucial for studying the behavior of **pyroxenes** under deep-Earth conditions.^{[16][18]}

Experimental Protocols

The following sections detail a generalized protocol for a **pyroxene** melting experiment, primarily focusing on the piston-cylinder apparatus, which is commonly used for these types of studies.

Protocol 1: Sample Preparation

- Starting Material: Begin with a high-purity, synthetic **pyroxene** powder (e.g., diopside, enstatite) or a finely ground natural mineral sample of known composition. The material should be dried in an oven at high temperature (e.g., 1000°C) for several hours to remove any adsorbed water.
- Encapsulation: Tightly pack the powdered sample into a capsule made of an inert noble metal such as platinum or gold-palladium alloy.[\[5\]](#)[\[9\]](#) The capsule is then welded shut to ensure a closed system. For hydrous experiments, a specific amount of water is added to the capsule before welding.[\[20\]](#)
- Assembly: The sealed capsule is placed into a sample assembly, which consists of concentric sleeves of different materials. A typical assembly for a piston-cylinder apparatus includes an outer sleeve of a soft, pressure-transmitting medium like NaCl or BaCO₃, a graphite furnace for heating, and inner sleeves of crushable MgO or alumina for thermal and electrical insulation.[\[8\]](#)[\[9\]](#) A thermocouple is positioned with its tip as close to the sample capsule as possible.

Protocol 2: Experimental Run

- Loading: The entire assembly is placed into the pressure vessel of the piston-cylinder apparatus.
- Pressurization: The assembly is first pressurized to a significant fraction of the target pressure at room temperature.[\[10\]](#) This is known as the "cold piston-in" technique.
- Heating: Power is supplied to the graphite furnace to raise the temperature. As the temperature increases, the pressure will also rise. Both are carefully monitored and adjusted until the desired run conditions (P and T) are reached.[\[10\]](#)
- Dwell Time: The experiment is held at the target P-T conditions for a duration sufficient to achieve equilibrium. This can range from a few minutes to many hours, depending on the

kinetics of melting and crystallization.

- Quenching: At the end of the experiment, the sample is rapidly cooled (quenched) by turning off the power to the furnace while maintaining pressure.[9] This freezes the high-temperature equilibrium assemblage of crystals and melt (which becomes glass upon quenching) for later analysis.[21]

Protocol 3: Post-Experiment Analysis

- Sample Recovery: The assembly is decompressed and carefully extracted from the apparatus. The capsule is retrieved from the assembly debris.
- Sample Preparation for Analysis: The capsule is sectioned longitudinally and mounted in epoxy. The surface is then polished to expose a cross-section of the experimental charge.
- Phase Identification: The run products (crystals, quench glass) are identified using a combination of optical microscopy and scanning electron microscopy (SEM). Textural evidence, such as the presence of dendritic quench crystals within a glassy matrix, indicates that melting occurred.
- Compositional Analysis: The chemical compositions of the solid phases (residual **pyroxene**, newly grown crystals) and the quenched melt (glass) are determined using an electron probe microanalyzer (EPMA) or SEM with energy-dispersive X-ray spectroscopy (EDS).[22][23] This data is crucial for determining the solidus and liquidus compositions.

Data Presentation

The following tables summarize experimental data for the melting of key **pyroxene** end-members at various pressures.

Table 1: Melting Temperatures of Diopside ($\text{CaMgSi}_2\text{O}_6$) at Various Pressures

Pressure (GPa)	Solidus Temperature (°C)	Liquidus Temperature (°C)	Experimental Technique	Reference
0.0001 (1 atm)	1391.5	1391.5	1-atm furnace	[1][24]
0.5	~1450	~1450	Piston-Cylinder	[24][25]
1.0	~1500	~1500	Piston-Cylinder	[25]
3.0	~1630	~1630	Piston-Cylinder	[25]
5.0	~1750	~1750	Piston-Cylinder	[25]
7.0	1980	1980	Multi-Anvil Press	[26]
15.5	2270 (for Di ₅₀ Jd ₅₀)	2270 (for Di ₅₀ Jd ₅₀)	Multi-Anvil Press	[26]

Note: Diopside melts congruently over this pressure range, so the solidus and liquidus temperatures are the same.

Table 2: Melting Temperatures of Enstatite (MgSiO₃) at Various Pressures

Pressure (GPa)	Solidus Temperature (°C)	Liquidus Temperature (°C)	Experimental Technique	Reference
0.0001 (1 atm)	1557	1577	1-atm furnace	[27]
1.0 (hydrous)	1360	>1390	Piston-Cylinder	[20]
2.0 (hydrous)	1280	>1310	Piston-Cylinder	[20]
3.0 (hydrous)	1270	>1320	Piston-Cylinder	[20]
15.0	~1800-1900 (eutectic)	-	Laser-Heated DAC	[18]
22.6	~1900 (eutectic)	-	Laser-Heated DAC	[18]
80.0	~2067 (eutectic)	-	Laser-Heated DAC	[16][18]

Note: Enstatite melts incongruently to forsterite + liquid at low pressures.[20] The high-pressure data is for the enstatite-magnesite eutectic.[16][18]

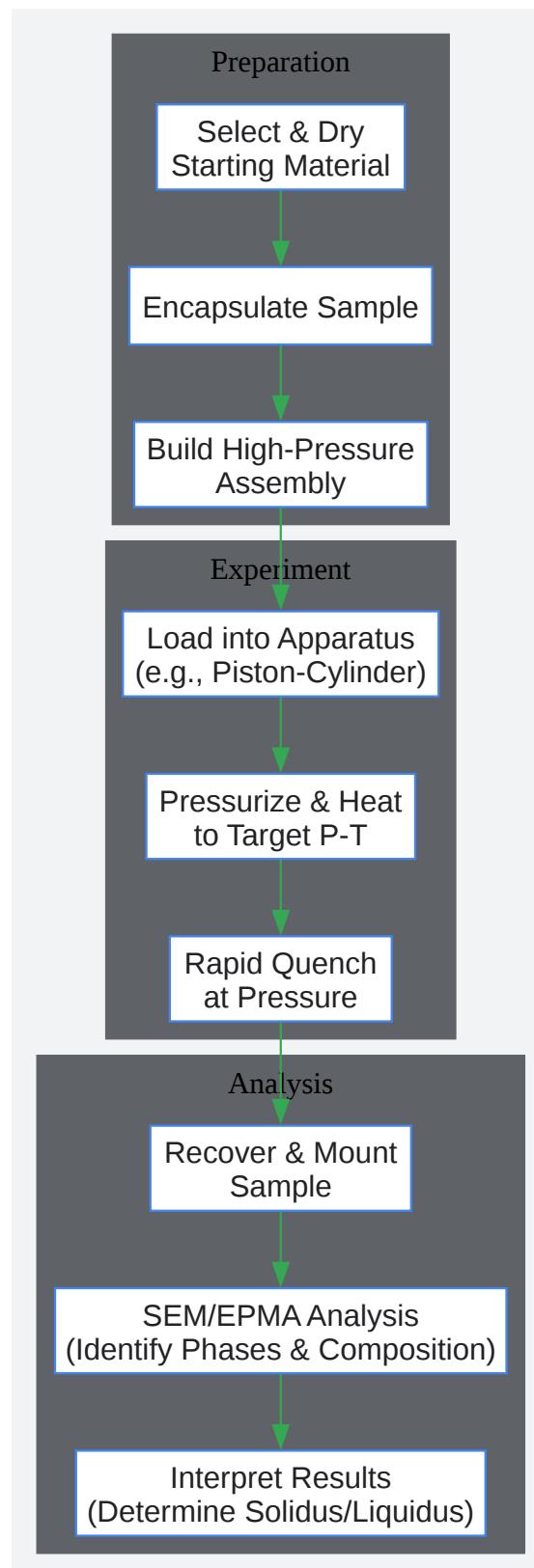
Table 3: Stability of Hedenbergite ($\text{CaFeSi}_2\text{O}_6$) at Various Pressures and Temperatures

Pressure (GPa)	Temperature (°C)	Stable Assemblage	Experimental Technique	Reference
< 0.2	1000	Hedenbergite + Olivine + Quartz	Not specified	[28]
2.0	1000	Clinopyroxene solid solution	Not specified	[28]
Not specified	750	Hedenbergite + Ferrosilite + Olivine + Quartz	Not specified	[28]

Note: The melting relations of pure hedenbergite are complex. Data often reflects its stability with other phases.[28][29]

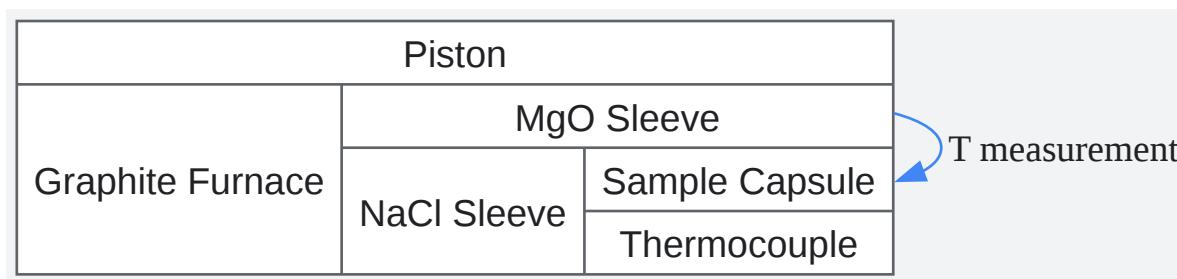
Visualizations

The following diagrams illustrate key workflows and experimental setups.

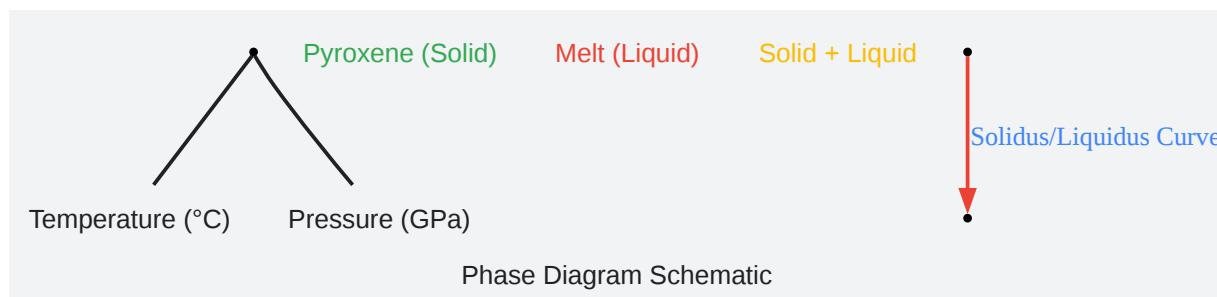


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Caption: General experimental workflow for determining **pyroxene** melting relations.

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Caption: Schematic of a typical piston-cylinder sample assembly.

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Caption: Schematic P-T diagram showing a **pyroxene** melting curve.

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